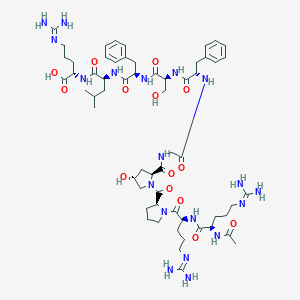
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (BDT) is a fluorescent dye with potential applications in scientific research. BDT is an important tool for studying biological processes and has been used in a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the binding of the dye to specific molecules in biological systems, such as proteins or DNA. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium emits fluorescence when excited by light of a specific wavelength, allowing researchers to visualize the location and movement of the labeled molecules.
Efectos Bioquímicos Y Fisiológicos
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been shown to have minimal biochemical and physiological effects on living cells and organisms. The dye is non-toxic and does not interfere with cellular processes. However, it is important to note that the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in research applications should be carefully monitored to ensure that the dye does not interfere with the biological systems being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in lab experiments include its high sensitivity and selectivity, as well as its compatibility with a variety of biological systems. However, there are also limitations to the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium, including its potential for photobleaching and its limited stability in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium. One area of interest is the development of new derivatives of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium with improved stability and fluorescence properties. Another area of research is the use of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium in combination with other fluorescent dyes to study multiple biological processes simultaneously. Additionally, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium could be used in the development of new diagnostic tools for diseases such as cancer, where the localization and movement of specific proteins are important indicators of disease progression.
In conclusion, 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium (2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium) is a useful tool for studying biological processes in scientific research. Its high sensitivity and selectivity make it a valuable resource for researchers, and its potential for use in diagnostic tools holds promise for the future. Further research on 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium and its derivatives will continue to shed light on the complex workings of biological systems.
Métodos De Síntesis
The synthesis of 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium involves the reaction of 4-(dimethylamino)benzaldehyde with 2,6-bis(4-aminophenyl)thiopyrylium chloride in the presence of a base. The reaction produces 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium as a yellow solid with a high yield.
Aplicaciones Científicas De Investigación
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium is a useful tool for studying biological processes because of its high sensitivity and selectivity. 2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium has been used to study the localization and dynamics of proteins in living cells, as well as the interactions between proteins and other molecules.
Propiedades
Número CAS |
126172-94-9 |
|---|---|
Nombre del producto |
2,6-Bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium |
Fórmula molecular |
C25H24ClN3S |
Peso molecular |
434 g/mol |
Nombre IUPAC |
[4-[2,6-bis(4-aminophenyl)thiopyran-4-ylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H23N3S.ClH/c1-28(2)23-13-7-17(8-14-23)20-15-24(18-3-9-21(26)10-4-18)29-25(16-20)19-5-11-22(27)12-6-19;/h3-16H,1-2H3,(H3,26,27);1H |
Clave InChI |
HGHDIUFFBHTMQV-UHFFFAOYSA-N |
SMILES |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
SMILES canónico |
C[N+](=C1C=CC(=C2C=C(SC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)C=C1)C.[Cl-] |
Sinónimos |
2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium 2,6-bis(4-aminophenyl)-4-(4-(dimethylamino)phenyl)thiopyrylium tetrafluoroboride 2,6-bis(p-aminophenyl)-4-(p-(dimethylamino)phenyl)thiopyrylium chloride AA1 cation |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)












